molecular formula C12H10N2O3 B5525382 N'-benzoyl-2-furohydrazide

N'-benzoyl-2-furohydrazide

Cat. No.: B5525382
M. Wt: 230.22 g/mol
InChI Key: LYRPEDZAGKNIQD-UHFFFAOYSA-N
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Description

N’-Benzoyl-2-furohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzoyl group attached to a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-benzoyl-2-furohydrazide typically involves the reaction of benzoyl chloride with 2-furohydrazide. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of N’-benzoyl-2-furohydrazide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N’-Benzoyl-2-furohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-Benzoyl-2-furohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-benzoyl-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological system .

Comparison with Similar Compounds

N’-Benzoyl-2-furohydrazide can be compared with other similar compounds such as benzoyl hydrazides and benzofuran derivatives:

    Benzoyl Hydrazides: These compounds share a similar benzoyl group but differ in their hydrazide moiety. They exhibit similar biological activities but may vary in potency and specificity.

    Benzofuran Derivatives: These compounds contain a benzofuran ring and exhibit a wide range of biological activities. .

Properties

IUPAC Name

N'-benzoylfuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11(9-5-2-1-3-6-9)13-14-12(16)10-7-4-8-17-10/h1-8H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRPEDZAGKNIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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